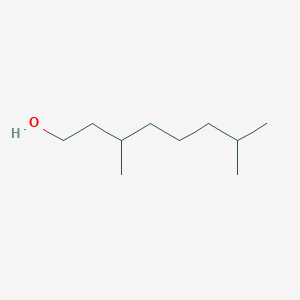

3,7-Dimethyl-1-octanol

Beschreibung

Eigenschaften

IUPAC Name |

3,7-dimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCMAKCNVRZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044360 | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, rose-like odour | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.842 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3,7-Dimethyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068680988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY9K1927C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Dihydrocitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance and Cosmetics

One of the primary uses of 3,7-dimethyloctan-1-ol is in the formulation of fragrances and cosmetic products. Its pleasant scent profile allows it to serve as a key ingredient in perfumes and personal care items. The compound is recognized for its low potential for skin sensitization and genotoxicity, making it a safer choice for consumers .

Table 1: Fragrance Applications

| Product Type | Application | Concentration (%) | Safety Assessment |

|---|---|---|---|

| Perfumes | Fragrance component | 0.5 - 5 | Low sensitization risk |

| Skin Care Products | Fragrance enhancer | 0.1 - 2 | Non-genotoxic in studies |

| Hair Care Products | Fragrance enhancer | 0.5 - 3 | Safe for topical use |

Therapeutic Potential

Emerging research indicates that 3,7-dimethyloctan-1-ol may have therapeutic applications due to its potential anti-inflammatory properties. Studies have shown that certain alcohols can penetrate the skin barrier effectively, enhancing the delivery of active pharmaceutical ingredients (APIs) in topical formulations .

Case Study: Transdermal Drug Delivery

A study conducted on the penetration-enhancing effects of tetrahydrogeraniol revealed significant improvements in the transdermal delivery of various drugs. The results suggested that this compound could be utilized as a penetration enhancer in pharmaceutical formulations.

Key Findings:

- Enhanced Drug Penetration: Demonstrated increased absorption rates through rat skin.

- Safety Profile: No adverse effects were noted at tested concentrations.

Toxicological Assessments

Toxicological evaluations have established that 3,7-dimethyloctan-1-ol has a favorable safety profile. Studies indicate no significant genotoxic effects when tested using the Ames test and other standard assays . The no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be 450 mg/kg/day based on animal studies.

Table 2: Toxicological Data Summary

| Endpoint | Test Methodology | Result |

|---|---|---|

| Genotoxicity | Ames Test | Negative |

| Developmental Toxicity | OECD TG 414 (rat study) | NOAEL = 450 mg/kg/day |

| Skin Sensitization | Human patch test | Low sensitization risk |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The antimicrobial and physicochemical properties of 3,7-dimethyloctan-1-ol are influenced by its unique branching and hydroxyl group position. Below is a comparative analysis with structurally related alcohols:

Structural and Functional Comparisons

Antimicrobial Efficacy

- 3,7-Dimethyloctan-1-ol : Exhibits bacteriostatic effects at >0.1% against Staphylococcus spp. and Propionibacterium acnes, with fungistatic activity against Candida spp. and dermatophytes (e.g., Trichophyton spp.) at <0.1% .

- Comparison with Citronellol Derivatives : While citronellol (unsaturated analog) is less effective against fungi, hydrogenation to 3,7-dimethyloctan-1-ol enhances stability and antimicrobial potency .

- Branched vs. Linear Alcohols: Linear alcohols (e.g., 1-octanol) show broader but weaker antimicrobial activity, whereas branching in 3,7-dimethyloctan-1-ol enhances specificity for lipid-rich microbial membranes .

Physicochemical Properties

- Solubility : 3,7-Dimethyloctan-1-ol is sparingly soluble in water (log P ~3.5), favoring lipid bilayer interactions. In contrast, 3,7-dimethyloctan-3-ol has higher solubility (0.445 mg/mL) due to the hydroxyl group’s central position .

- Thermal Stability : Higher boiling point (212.5°C) compared to dihydrocitronellol (similar structure but lower molecular weight derivatives) .

Vorbereitungsmethoden

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) catalysts under moderate hydrogen pressure (10–50 bar) and temperatures (80–120°C) achieve near-quantitative conversion. A patented process demonstrates 98% yield at 95% conversion within 2 hours using 5 wt% Pd/C at 25 bar H₂ and 60°C. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–7 wt% Pd/C | ↑ Loading → ↑ Rate |

| H₂ Pressure | 15–50 bar | ↑ Pressure → ↑ Conversion |

| Temperature | 60–100°C | >100°C → Isomerization |

This method avoids organic solvents, enhancing sustainability.

Nickel-Catalyzed Processes

Raney nickel offers a cost-effective alternative, though requiring higher pressures (50–100 bar) and temperatures (120–150°C). Yields typically reach 85–90%, with minor over-reduction to 3,7-dimethyloctane observed above 130°C.

Reduction of 3,7-Dimethyloctanal

Aldehyde reduction provides laboratory-scale access to 3,7-dimethyloctan-1-ol with precise stereochemical control.

Sodium Borohydride/Cerium Chloride System

The Luche reduction system (NaBH₄–CeCl₃) in THF/MeOH (4:1) selectively yields the alcohol without attacking ester or ketone groups. A reported procedure achieves 92% yield at 0°C within 30 minutes:

Lithium Aluminum Hydride (LiAlH₄) Reduction

Anhydrous LiAlH₄ in diethyl ether reduces 3,7-dimethyloctanal to the alcohol in 88–90% yield. However, this method necessitates strict moisture exclusion and generates hazardous aluminum waste.

Enantioselective Synthesis

Chiral 3,7-dimethyloctan-1-ol is critical for fragrance applications, where stereochemistry influences olfactory properties.

Chiral Auxiliary Approaches

(S)-3,7-Dimethyl-1-octanol is synthesized via Evans oxazolidinone intermediates. A three-step sequence achieves 78% enantiomeric excess (ee):

Asymmetric Catalytic Hydrogenation

Rhodium complexes with DuPHOS ligands hydrogenate 3,7-dimethyloct-1-en-3-ol to the (R)-alcohol in 94% ee. Key conditions:

Industrial Production Considerations

Economic and safety factors dominate method selection:

| Method | Capital Cost | Operating Cost | Safety Risk |

|---|---|---|---|

| Pd/C Hydrogenation | High | Moderate | Low |

| Ni Hydrogenation | Moderate | Low | High |

| NaBH₄ Reduction | Low | High | Moderate |

Continuous-flow reactors improve Pd/C process efficiency, reducing catalyst loading to 1.5 wt% while maintaining 96% yield .

Q & A

Q. How is 3,7-Dimethyloctan-1-ol identified and quantified in avian preen gland secretions?

Methodological Answer: The compound is isolated via extraction of uropygial gland secretions using chloroform/methanol (2:1), followed by lipid fractionation via column chromatography on silica gel (eluted with cyclohexane/benzene 9:1). Identification employs gas chromatography (GC) with retention time comparisons and equivalent chain length (ECL) calculations for branched fatty acid methyl esters. Mass spectrometry (MS) confirms structural features, such as methyl branching at C-3 and C-7 positions . Quantification relies on GC peak area normalization against internal standards, with typical yields of 0.1–1.2% of total wax content in species like Sula bassana .

Q. What experimental methods are used to evaluate the antimicrobial activity of 3,7-Dimethyloctan-1-ol?

Methodological Answer: Three primary assays are employed:

- Diffusion tests : Agar plates inoculated with test organisms (e.g., Staphylococcus aureus, Trichophyton mentagrophytes) are treated with compound-impregnated discs. Zones of inhibition (ZOI) ≥2 mm indicate activity .

- Dilution tests : Serial dilutions (0.1–2.0% w/v) in liquid media assess minimum inhibitory concentrations (MIC). Full inhibition of dermatophytes occurs at <0.1% .

- Contact growth inhibition : Direct application to fungal hyphae quantifies fungistatic vs. fungicidal effects. Bactericidal activity is absent even at 2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer: Discrepancies arise from variations in test organisms, solvent systems, and endpoint criteria. For example:

- Gram-positive bacteria : MIC ranges from 0.1% (staphylococci) to >1.0% (Propionibacterium acnes) due to differences in cell wall permeability .

- Dermatophytes : Efficacy against Trichophyton spp. is consistently potent (MIC <0.1%), but activity against Aspergillus varies with spore density .

Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ketoconazole for fungi) to normalize inter-lab variability .

Q. What chemosystematic insights does 3,7-Dimethyloctan-1-ol provide for avian taxonomy?

Methodological Answer: The compound’s presence in Sula bassana (gannet) preen waxes, but absence in Pelecanus spp., supports polyphyletic origins within Pelecaniformes. Key steps include:

- Comparative GC-MS profiling : Quantify branched alcohol/acid ratios across species. Gannets and cormorants share 3-methyl-substituted homologs, while pelicans exhibit 2-methyl acids resembling grebes .

- Phylogenetic mapping : Correlate wax composition with DNA hybridization data. Phaeton lepturus (tropic bird) clusters closer to Charadriiformes, not Pelecaniformes .

Q. What synthetic strategies improve enantiomeric purity of 3,7-Dimethyloctan-1-ol for structure-activity studies?

Methodological Answer:

- Chiral starting materials : (R)- or (S)-citronellic acid (3,7-dimethyloct-6-enoic acid) is hydrogenated to yield enantiomerically enriched alcohol (57:43 R/S ratio). Further purification via chiral GC or enzymatic resolution enhances purity .

- Derivatization : Tosylate intermediates enable stereospecific substitution (e.g., iodide formation for cross-coupling reactions) .

Q. How does 3,7-Dimethyloctan-1-ol interact with odorant-binding proteins (OBPs) in biochemical assays?

Methodological Answer:

- Radioligand binding : [³H]-labeled compound competes with terpenes/aldehydes for OBP binding sites (Kd = 0.2–100 µM). Affinity correlates with hydrophobicity and adenylyl cyclase activation in olfactory neurons .

- Circular dichroism : Structural changes in bovine OBP upon ligand binding are monitored at 222 nm (α-helix content) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.